molecular formula C20H24N2O4S B7695887 N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Numéro de catalogue B7695887
Poids moléculaire: 388.5 g/mol
Clé InChI: SNGITMDBHKSGFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as DPA-714, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of translocator protein (TSPO) ligands, which are known to play a crucial role in regulating mitochondrial function and cellular homeostasis.

Mécanisme D'action

DPA-714 exerts its therapeutic effects by binding to the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, a protein that is located on the outer mitochondrial membrane and is involved in regulating mitochondrial function and cellular homeostasis. By binding to the this compound, DPA-714 can modulate mitochondrial function, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects, including reducing microglial activation and pro-inflammatory cytokine production, reducing amyloid beta deposition, improving synaptic plasticity, inhibiting tumor growth and metastasis, reducing oxidative stress and inflammation, and inducing apoptosis in cancer cells. These effects are mediated by the binding of DPA-714 to the this compound and the subsequent modulation of mitochondrial function and cellular homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using DPA-714 in lab experiments is its specificity for the N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for targeted modulation of mitochondrial function and cellular homeostasis. However, one of the limitations of using DPA-714 is its relatively low potency compared to other this compound ligands, which may require higher concentrations of the compound to achieve therapeutic effects.

Orientations Futures

There are several future directions for the research and development of DPA-714. One direction is to optimize the synthesis method to increase the potency and efficacy of the compound. Another direction is to investigate the potential therapeutic applications of DPA-714 in other diseases such as autoimmune disorders and metabolic diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of DPA-714 and to identify potential drug targets for the compound.

Méthodes De Synthèse

The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 3,5-dimethylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, 4-(pyrrolidin-1-ylsulfonyl)phenyl(3,5-dimethylphenyl)amine. This intermediate is then treated with chloroacetyl chloride in the presence of a base such as triethylamine to produce the final product, N-(3,5-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.

Applications De Recherche Scientifique

DPA-714 has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, neurodegenerative disorders, cancer, and cardiovascular diseases. In neuroinflammation, DPA-714 has been shown to reduce microglial activation and pro-inflammatory cytokine production, leading to a decrease in neuronal damage and improved cognitive function. In neurodegenerative disorders such as Alzheimer's disease, DPA-714 has been shown to reduce amyloid beta deposition and improve synaptic plasticity. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis by regulating mitochondrial function and inducing apoptosis. In cardiovascular diseases, DPA-714 has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function and reduced risk of heart failure.

Propriétés

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-11-16(2)13-17(12-15)21-20(23)14-26-18-5-7-19(8-6-18)27(24,25)22-9-3-4-10-22/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGITMDBHKSGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.